molecular formula C13H17NO4 B15245256 (R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate

Cat. No.: B15245256
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-SNVBAGLBSA-N
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Description

®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino functionality during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate can undergo various chemical reactions, including:

    Hydrogenation: Reduction of the benzyloxycarbonyl group to yield the free amine.

    Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid.

    Substitution: Nucleophilic substitution reactions at the ester or amine functionalities.

Common Reagents and Conditions

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like amines or alcohols under mild to moderate conditions.

Major Products Formed

    Hydrogenation: ®-3-Aminobutanoic acid.

    Hydrolysis: ®-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate involves its conversion to active metabolites through enzymatic or chemical reactions. The benzyloxycarbonyl group is typically removed to release the free amine, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways depend on the context of its use in research or therapy.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-aminobutanoate: Lacks the benzyloxycarbonyl protecting group.

    ®-Methyl 3-(((tert-butoxycarbonyl)amino)butanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group.

    ®-Methyl 3-(((methoxycarbonyl)amino)butanoate: Contains a methoxycarbonyl protecting group.

Uniqueness

®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where selective deprotection is required.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl (3R)-3-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m1/s1

InChI Key

HSKIGKMMMZQYID-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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